molecular formula C11H13NO3 B189017 4-(Acetylamino)-3,5-dimethylbenzoic acid CAS No. 91133-39-0

4-(Acetylamino)-3,5-dimethylbenzoic acid

Cat. No.: B189017
CAS No.: 91133-39-0
M. Wt: 207.23 g/mol
InChI Key: MLDROYFTXVEVOV-UHFFFAOYSA-N
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Description

4-(Acetylamino)-3,5-dimethylbenzoic acid is a benzoic acid derivative featuring an acetylated amino group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern confers unique physicochemical properties, including modulated hydrophobicity, steric effects, and electronic characteristics, which influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

91133-39-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-acetamido-3,5-dimethylbenzoic acid

InChI

InChI=1S/C11H13NO3/c1-6-4-9(11(14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

MLDROYFTXVEVOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O

Other CAS No.

91133-39-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethylbenzoic Acid

  • Structure: Lacks the 4-acetylamino group.
  • Physicochemical Properties: Melting point: 168–171°C . Thermodynamics: Exhibits less negative ΔGw→o and ΔGw→c (water-to-octanol and water-to-cyclohexane transfer) compared to 2,6-dimethylbenzoic acid due to reduced steric hindrance and retained conjugation between the carboxyl group and aromatic ring . Self-association: Forms dimers in cyclohexane, leading to anomalously low ΔSw→c values .

2,6-Dimethylbenzoic Acid

  • Structure : Methyl groups at ortho positions relative to the carboxyl group.
  • Physicochemical Properties: Steric Effects: Twisted carboxyl group disrupts conjugation with the aromatic ring, increasing hydrophilicity (less negative ΔGw→o and ΔGw→c compared to 3,5-dimethyl isomer) . Thermodynamics: ΔHw→o is less negative due to reduced octanol interactions with the shielded carboxyl group .
  • Biological Relevance: Enhanced water solubility but reduced lipophilicity compared to 4-(acetylamino)-3,5-dimethylbenzoic acid.

4-Amino-3,5-dimethylbenzoic Acid Methyl Ester

  • Structure: Methyl ester derivative with a free amino group.
  • Physicochemical Properties: Molecular formula: C10H13NO2 .
  • Biological Relevance : Esterification may increase cell membrane penetration, altering pharmacological activity compared to the parent acid.

3,5-Diaminobenzoic Acid Dihydrochloride

  • Structure: Two amino groups at 3- and 5-positions.
  • Physicochemical Properties: Increased polarity due to protonated amino groups, leading to higher water solubility . Molecular formula: C7H9N2O2·2HCl .
  • Biological Relevance : Enhanced solubility but reduced stability under acidic conditions compared to the acetylated derivative.

2-Methyl-acetanilide

  • Structure : Acetamido group at the ortho position.
  • Physicochemical Properties: Non-planar acetamido group increases hydrophilicity (less negative ΔGw→o and ΔGw→c compared to para isomers) . Thermodynamics: High ΔSw→o indicates greater disorder in octanol, suggesting weaker solute-solvent interactions .
  • Biological Relevance: Ortho substitution reduces bioavailability compared to the para-substituted this compound.

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